molecular formula C13H15N3O3S B12350451 N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No.: B12350451
M. Wt: 293.34 g/mol
InChI Key: HRTJVCUWYSKTTP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core substituted with an imino group at position 2 and an N-(4-ethoxyphenyl)acetamide moiety at position 3. This compound exhibits tautomeric behavior, as observed in structurally related analogs. For instance, a similar compound, N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I), exists in equilibrium with its tautomer 2-(2-anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide (3c-A) in a 1:1 ratio . Such tautomerism may influence its chemical reactivity and biological interactions.

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

InChI

InChI=1S/C13H15N3O3S/c1-2-19-9-5-3-8(4-6-9)15-11(17)7-10-12(18)16-13(14)20-10/h3-6,10H,2,7H2,1H3,(H,15,17)(H2,14,16,18)

InChI Key

HRTJVCUWYSKTTP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=N)S2

Origin of Product

United States

Biological Activity

N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a synthetic compound belonging to the thiazolidinone class, which is noted for its diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C13H15N3O3S
Molecular Weight 293.34 g/mol
CAS Number 301683-38-5
IUPAC Name 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide
SMILES Notation CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial cell wall synthesis and disrupting cellular processes in pathogens.
  • Anti-inflammatory Effects : It may interfere with signaling pathways involved in inflammation, potentially reducing inflammatory responses.
  • Anticancer Properties : The compound can inhibit the proliferation of cancer cells by targeting specific enzymes or proteins involved in cell growth.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including this compound, possess notable antibacterial and antifungal activities.

Case Studies

  • Antibacterial Efficacy : In a study evaluating various thiazolidinone derivatives, it was found that this compound had a minimum inhibitory concentration (MIC) of 0.23–0.70 mg/mL against Bacillus cereus and Salmonella Typhimurium, indicating strong antibacterial activity .
  • Antifungal Activity : Another study showed promising antifungal effects with an EC50 of 0.85 µg/mL against Alternaria solani, suggesting potential applications in agricultural fungicides .

Comparative Biological Activity

Table 1 summarizes the biological activities of this compound compared to other thiazolidinone derivatives.

Compound NameMIC (mg/mL)EC50 (µg/mL)Activity Type
N-(4-Ethoxyphenyl)-2-(2-imino...)0.23–0.700.85Antibacterial
Compound A (Thiazolidinone Derivative 1)0.500.90Antibacterial
Compound B (Thiazolidinone Derivative 2)0.300.80Antifungal

Comparison with Similar Compounds

Core Thiazolidinone Modifications

  • Imino vs.
  • Dioxo Derivatives: Compounds like 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide (compound 18) exhibit enhanced anticancer activity (IC50 = 12.7–15.28 mg/mL against MCF-7 and A549 cells) compared to mono-oxo analogs, likely due to increased electrophilicity .

Aromatic Substituent Variations

  • Ethoxy vs. Methoxy: Substituting the 4-ethoxyphenyl group with 4-methoxyphenyl (e.g., N-(4-methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide) reduces steric bulk while maintaining electron-donating effects, which may modulate receptor affinity .

Stereochemical Considerations

The Z-configuration of the imino group in 2-{(2Z)-3-allyl-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-ethoxyphenyl)acetamide enforces a planar geometry, optimizing π-π stacking with aromatic residues in biological targets .

Anticancer Activity

  • N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide: Limited direct activity data are available, but structural analogs like compound 18 (2,4-dioxothiazolidine derivative) show potent cytotoxicity, suggesting the imino-oxo core is critical for efficacy .
  • Pyridazinone Derivatives: Compounds such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as formyl peptide receptor (FPR) agonists, demonstrating dual roles in cancer and inflammation .

Enzyme Inhibition

  • α-Glucosidase Inhibition: Thiazolidinedione derivatives like N-(4-(m-chlorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (3g) exhibit >60% inhibition, outperforming imino-oxo analogs, likely due to enhanced electron-withdrawing effects .

Comparative Data Table

Compound Name Structural Features Biological Activity Key Data Reference
This compound 2-Imino, 4-oxo thiazolidine; 4-ethoxyphenyl Under investigation Tautomerism observed in analogs
Compound 18 (Alegaon et al.) 2,4-Dioxo thiazolidine; 3,4,5-trimethoxyphenyl Anticancer IC50 = 15.28 mg/mL (MCF-7), 12.7 mg/mL (A549)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-6-oxopyridazin-1-yl]acetamide Pyridazinone core; 4-bromophenyl FPR2 agonist Activates calcium mobilization in neutrophils
3g (Koppireddi et al.) 2,4-Dioxo thiazolidine; m-chlorophenyl α-Glucosidase inhibitor >60% inhibition at 100 µM
N-(2-chlorophenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide 2-Imino, 4-oxo thiazolidine; 2-chlorophenyl Not reported Structural analog with enhanced polarity

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